Azasetron hydrochloride

Chemotherapy-Induced Nausea and Vomiting 5-HT3 Antagonist Randomized Controlled Trial

Azasetron hydrochloride (Y-25130, Serotone) is a benzamide-derivative 5-HT3 receptor antagonist with a unique pharmacokinetic profile: 60-70% renal excretion of unchanged drug and ~90% oral bioavailability, markedly reducing hepatic CYP450 interaction risk compared to indole-type agents. Clinical evidence shows superior protection against postoperative nausea and vomiting (PONV) 12-24 hours after gynecological laparoscopic surgery versus ondansetron. This compound’s context-dependent binding affinity (Ki 0.33–2.9 nM) makes it a valuable research tool for tissue-specific 5-HT3 pharmacology. Procure azasetron for hospital formularies targeting intermediate PONV or for metabolic stability studies where CYP-mediated metabolism confounds results.

Molecular Formula C17H21Cl2N3O3
Molecular Weight 386.3 g/mol
CAS No. 141922-90-9
Cat. No. B137335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzasetron hydrochloride
CAS141922-90-9
Synonymsazasetron
azasetron, (+-)-isomer
N-(1-azabicyclo(2.2.2)oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4 -dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride
Y 25130
Y-25130
Molecular FormulaC17H21Cl2N3O3
Molecular Weight386.3 g/mol
Structural Identifiers
SMILESCN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl
InChIInChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H
InChIKeyDBMKBKPJYAHLQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azasetron Hydrochloride (CAS 141922-90-9): A Selective 5-HT3 Antagonist for Chemotherapy-Induced and Postoperative Nausea and Vomiting


Azasetron hydrochloride (Y-25130, Serotone) is a potent and selective serotonin 5-HT3 receptor antagonist belonging to the benzamide derivative class, with a distinct chemical structure from indole-type 5-HT3 antagonists such as ondansetron and granisetron [1]. It exhibits high binding affinity for the 5-HT3 receptor in rat small intestine with a Ki value of 0.33 nM against [3H]granisetron [2] and demonstrates selectivity over other receptor subtypes including 5-HT1A, 5-HT2, dopamine D1/D2, and α1/α2-adrenergic receptors (IC50 > 10 μM for each) [3]. The compound is indicated for the prevention of nausea and vomiting induced by cancer chemotherapy and postoperative states, with a pharmacokinetic profile characterized by approximately 60-70% urinary excretion as unchanged drug and approximately 90% oral bioavailability [4].

Why Generic Substitution Fails: Pharmacokinetic and Structural Differentiation of Azasetron Hydrochloride (CAS 141922-90-9)


Azasetron hydrochloride cannot be freely substituted with other 5-HT3 receptor antagonists due to its distinct benzamide-derived chemical structure, which confers a unique pharmacokinetic profile compared to indole-type agents like ondansetron and granisetron [1]. Approximately 60-70% of an administered dose is excreted unchanged in urine, indicating minimal hepatic metabolism and reduced potential for drug-drug interactions via cytochrome P450 pathways [2]. This pharmacokinetic behavior differs markedly from ondansetron, which undergoes extensive hepatic metabolism primarily via CYP2D6 and CYP3A4 [3]. Furthermore, the binding affinity of azasetron for the 5-HT3 receptor varies depending on the tissue preparation and radioligand employed (Ki = 0.33 nM vs. 2.9 nM), highlighting that potency measurements are context-dependent and not directly comparable across studies without standardized conditions [4]. These structural and pharmacokinetic distinctions directly impact clinical efficacy in specific therapeutic windows, as demonstrated in the quantitative evidence below.

Quantitative Differentiation of Azasetron Hydrochloride (CAS 141922-90-9) from Ondansetron: Binding Affinity, Receptor Occupancy, and Clinical Outcomes


Azasetron vs. Ondansetron in Delayed CINV: Inferiority Demonstrated in Randomized Controlled Trial

In a multicenter, randomized, double-blind, double-dummy, parallel-group trial comparing azasetron to ondansetron for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV), azasetron demonstrated a complete response rate of 45% over days 2-6 post-chemotherapy, compared to 54.5% for ondansetron (95% CI: -21.4% to 2.5%) [1]. The non-inferiority of azasetron compared to ondansetron was not proven, indicating that azasetron is inferior to ondansetron for the control of delayed CINV in this patient population [2].

Chemotherapy-Induced Nausea and Vomiting 5-HT3 Antagonist Randomized Controlled Trial

Azasetron vs. Ondansetron in Postoperative Nausea and Vomiting (PONV): Superior Efficacy in Intermediate Postoperative Period

A prospective, randomized, double-blind study compared intravenous azasetron 10 mg to ondansetron 8 mg administered 5 minutes before the end of gynecological laparoscopic surgery under general anesthesia in 98 female patients [1]. The overall incidence of PONV was 49% in the azasetron group versus 65% in the ondansetron group [2]. The incidence of nausea was significantly lower in the azasetron group at 12-24 hours postoperatively (24% vs. 45%, p=0.035), as was the incidence of vomiting (2% vs. 18%, p=0.008) during the same interval [3]. No significant differences were observed at 0-1, 1-6, 6-12, or 24-48 hours [4].

Postoperative Nausea and Vomiting Gynecological Laparoscopic Surgery Prophylactic Antiemetic

Azasetron Receptor Binding Affinity: Context-Dependent Ki Values vs. Ondansetron and Granisetron

Azasetron demonstrates high affinity for the 5-HT3 receptor, but the measured Ki value depends critically on the tissue preparation and radioligand employed [1]. In rat small intestine using [3H]granisetron as radioligand, azasetron inhibits specific binding with a Ki of 0.33 nM [2]. In contrast, using [3H]quipazine in rat cerebral cortex membranes, the Ki is 2.9 nM [3]. For comparison, granisetron itself has a reported Ki of 0.26 nM in similar intestinal preparations, while ondansetron's Ki is approximately 1-2 nM in cortical membranes [4]. This context-dependency highlights that azasetron's apparent potency is not a fixed property but varies with experimental conditions, and that direct comparisons require standardized assay systems.

5-HT3 Receptor Binding Radioligand Binding Assay Structure-Activity Relationship

Azasetron vs. Granisetron: Comparable Inhibition of 5-HT Release in Ferret Isolated Ileum

In the ferret isolated ileum, electrical field stimulation evokes a significant increase in 5-HT release, which is mediated by presynaptic 5-HT3 receptors [1]. Both azasetron and granisetron inhibited this 5-HT release in a concentration-dependent manner at 10⁻⁷ M and 10⁻⁶ M, with no statistically significant difference between the two agents at these concentrations [2]. This indicates that azasetron and granisetron are functionally equipotent in this specific ex vivo model of 5-HT3 receptor-mediated neurotransmitter release in the gastrointestinal tract [3].

5-HT Release Ferret Ileum Presynaptic 5-HT3 Receptor

Azasetron Pharmacokinetics: High Urinary Excretion of Unchanged Drug vs. Extensively Metabolized Ondansetron

The pharmacokinetic profile of azasetron is distinguished by the high proportion of unchanged drug excreted in urine. Approximately 60-70% of an intravenously or orally administered dose of azasetron is excreted in urine as the parent compound, indicating minimal hepatic metabolism [1]. In contrast, ondansetron undergoes extensive hepatic metabolism, with less than 5% of an oral dose excreted unchanged in urine [2]. This difference has implications for drug-drug interactions, as azasetron's metabolic clearance is less dependent on cytochrome P450 enzymes, potentially reducing the risk of interactions with CYP2D6 or CYP3A4 substrates/inhibitors [3].

Pharmacokinetics Drug Metabolism Excretion Profile

Azasetron Selectivity Profile: Lack of Affinity for Dopamine D1/D2 Receptors vs. Metoclopramide

Azasetron demonstrates high selectivity for the 5-HT3 receptor with minimal binding to other receptor subtypes. In competitive binding assays, azasetron shows IC50 values >10 μM for dopamine D1 and D2 receptors, as well as for 5-HT1A, 5-HT2, α1-adrenergic, and α2-adrenergic receptors [1]. In contrast, metoclopramide, a dopamine D2 receptor antagonist with weaker 5-HT3 antagonist properties, exhibits IC50 values of approximately 0.1-0.5 μM for dopamine D2 receptors and 0.5-2 μM for 5-HT3 receptors [2]. Azasetron's lack of dopamine receptor antagonism at therapeutic concentrations avoids the extrapyramidal side effects associated with metoclopramide .

Receptor Selectivity Dopamine Receptor Off-Target Effects

Optimal Research and Industrial Applications for Azasetron Hydrochloride (CAS 141922-90-9) Based on Quantitative Differentiation


Intermediate Postoperative Nausea and Vomiting (PONV) Prophylaxis in Gynecological Laparoscopic Surgery

Azasetron hydrochloride at a dose of 10 mg intravenously administered 5 minutes before the end of surgery provides superior protection against nausea (24% vs. 45%, p=0.035) and vomiting (2% vs. 18%, p=0.008) in the critical 12-24 hour postoperative window compared to ondansetron 8 mg [1]. This makes azasetron the preferred 5-HT3 antagonist for surgical protocols where intermediate PONV is a significant concern, such as in gynecological laparoscopic procedures. Procurement should prioritize azasetron for hospital formularies with high volumes of this specific surgery type.

Functional Studies of Peripheral 5-HT3 Receptor-Mediated 5-HT Release in Gastrointestinal Tissue

Azasetron is functionally equipotent to granisetron in inhibiting electrically-evoked 5-HT release from the ferret isolated ileum at concentrations of 10⁻⁷ M and 10⁻⁶ M [2]. Researchers requiring a 5-HT3 antagonist for ex vivo or in vitro studies of gastrointestinal serotonin release can interchangeably use azasetron or granisetron, with the choice potentially guided by compound availability, cost, or the need for a benzamide-derived structure distinct from indole-type antagonists.

In Vivo Studies Requiring Minimal Hepatic Metabolism and Reduced CYP450-Mediated Drug-Drug Interactions

With 60-70% of an administered dose excreted unchanged in urine, azasetron undergoes significantly less hepatic metabolism compared to ondansetron (<5% excreted unchanged) [3]. This pharmacokinetic property makes azasetron a valuable tool in research settings where maintaining stable parent drug concentrations is critical, or where concomitant administration of CYP2D6 or CYP3A4 substrates/inhibitors could confound results. Procurement for pharmacology or toxicology studies should consider azasetron when metabolic stability is a primary experimental requirement.

Receptor Binding Studies Differentiating Central vs. Peripheral 5-HT3 Receptors

Azasetron's context-dependent binding affinity—Ki = 0.33 nM in rat small intestine ([3H]granisetron) vs. Ki = 2.9 nM in rat cerebral cortex ([3H]quipazine) [4]—makes it a useful tool for investigating tissue-specific 5-HT3 receptor pharmacology. Researchers can leverage this differential affinity to dissect central versus peripheral contributions to 5-HT3-mediated physiological responses. When procuring azasetron for binding studies, it is essential to specify the intended tissue and radioligand to ensure the experimental design aligns with known affinity values.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azasetron hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.